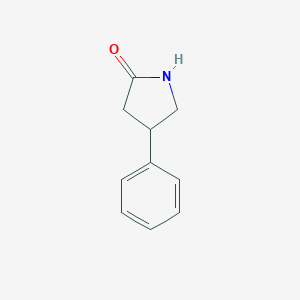

4-Phenyl-2-pyrrolidinone

Description

Properties

IUPAC Name |

4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZEMQCQRPLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923118 | |

| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1198-97-6 | |

| Record name | 4-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpyrrolidone-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-2-pyrrolidone can be synthesized through several methods. One common approach involves the cyclization of 4-nitro-3-phenylbutyric acid ester in the presence of a reducing agent . Another method uses benzaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired product .

Industrial Production Methods: In industrial settings, the production of 4-Phenyl-2-pyrrolidone often involves the use of closed reactors to ensure controlled reaction conditions. The process typically includes the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-pyrrolidone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidones.

Scientific Research Applications

Pharmaceutical Applications

Nootropic Properties

4-Phenyl-2-pyrrolidone is recognized for its potential as a nootropic agent. Nootropics are substances that enhance cognitive functions such as memory, creativity, or motivation in healthy individuals. A notable derivative, N-carbamoylmethyl-4-phenyl-2-pyrrolidone (also known as phenylpiracetam), has been studied for its neuroprotective effects and ability to improve cognitive performance under stress or hypoxia . The compound's pharmacological profile suggests it may enhance mental activity and resilience against harmful stimuli.

Anticonvulsant Synthesis

This compound serves as a precursor in the synthesis of various anticonvulsant drugs. It aids in the development of new therapeutic agents aimed at controlling seizures and managing epilepsy. The flexibility in chemical modification allows researchers to create derivatives with enhanced efficacy and reduced side effects .

Biofilm Modulation

Recent studies have indicated that 4-phenyl-2-pyrrolidone derivatives exhibit biofilm-modulating activity, which can be crucial in treating infections caused by biofilm-forming bacteria. These compounds can inhibit biofilm formation, thus enhancing the effectiveness of antimicrobial treatments .

Chemical Synthesis Applications

Intermediate in Organic Synthesis

4-Phenyl-2-pyrrolidone is widely used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing complex molecules used in pharmaceuticals and agrochemicals .

Industrial Uses

The compound finds applications across several industries including:

- Chemical Manufacturing: Used as a solvent and reagent in chemical reactions.

- Electronics: Utilized in the production of electronic materials and components.

- Energy Storage: Involved in the development of materials for batteries and fuel cells .

Case Study 1: Cognitive Enhancement Research

In clinical trials, phenylpiracetam demonstrated significant improvements in cognitive function among subjects exposed to high-stress environments. Researchers noted enhancements in memory recall and learning speed compared to control groups receiving placebo treatments .

Case Study 2: Antimicrobial Development

A recent study explored the efficacy of 4-phenyl-2-pyrrolidone derivatives against biofilm-forming pathogens. Results indicated a marked reduction in biofilm density when treated with these compounds, suggesting potential for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-pyrrolidone involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter release and receptor activity in the central nervous system. The compound’s effects are mediated through its binding to specific proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Phenyl-2-pyrrolidone and Analogues

Structural Insights :

- 4-Phenyl-2-pyrrolidone : The phenyl group enhances hydrophobicity and steric bulk, influencing its reactivity and solubility compared to simpler pyrrolidones .

- 2-Pyrrolidone : Lacking substituents, it is highly polar and water-miscible, making it a versatile solvent .

- NMP : The methyl group improves thermal stability and reduces polarity, favoring its use in high-temperature processes .

Research Findings and Trends

Recent studies highlight 4-Phenyl-2-pyrrolidone’s role in synthesizing novel nootropics and anti-inflammatory agents, leveraging its stereochemical stability . In contrast, NMP alternatives like cyclopentyl methyl ether are gaining traction in green chemistry to mitigate toxicity concerns .

Biological Activity

4-Phenyl-2-pyrrolidone, a compound with notable pharmacological properties, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-Phenyl-2-pyrrolidone (CHNO) is a cyclic amide characterized by a pyrrolidinone ring with a phenyl group at the 4-position. Its structural formula can be represented as follows:

This compound exhibits high purity (>98%) and is soluble in organic solvents, making it suitable for various applications in medicinal chemistry.

Mechanisms of Biological Activity

- Antiviral Activity : Recent studies have highlighted the potential of 4-phenyl-2-pyrrolidone derivatives in inhibiting viral entry mechanisms. For instance, derivatives designed to target the TMPRSS2 and Furin proteases demonstrated significant antiviral activity against SARS-CoV-2 by blocking the interaction between the virus's spike protein and the ACE2 receptor .

- Anticancer Properties : Research indicates that certain derivatives of 4-phenyl-2-pyrrolidone exhibit cytotoxic effects on cancer cell lines. A study evaluating novel 5-oxopyrrolidine derivatives showed significant anti-proliferative activity against A549 lung adenocarcinoma cells, with some compounds demonstrating lower toxicity towards non-cancerous cells .

- Neurological Effects : The compound has been reported to possess nootropic properties, enhancing cognitive functions and potentially treating conditions such as depression, anxiety, and cognitive decline associated with vascular diseases . It is believed that its action may involve modulation of neurotransmitter systems and neuroprotective effects.

Antiviral Studies

A notable study synthesized a series of 1-(4-(arylethylenylcarbonyl)phenyl)-4-carboxy-2-pyrrolidinones that were shown to inhibit SARS-CoV-2 effectively. The lead compound demonstrated an EC50 value indicating potent antiviral activity, significantly reducing viral RNA levels in infected animal models .

Anticancer Activity Assessment

A comparative study assessed the anticancer activity of various pyrrolidine derivatives against A549 cells using an MTT assay. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. Notably, some derivatives maintained low toxicity in normal cell lines, suggesting their potential as selective anticancer agents .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 12.5 | 5 |

| Compound B | 8.0 | 10 |

| Cisplatin | 15.0 | 3 |

Neuropharmacological Studies

Clinical evaluations have shown that N-carbamoylmethyl-4-phenyl-2-pyrrolidone (a derivative) is effective for treating various central nervous system disorders. It has been used in clinical settings for conditions such as post-traumatic stress disorder and cognitive impairments due to cerebrovascular insufficiency .

Q & A

Q. What are the established synthetic routes for 4-Phenyl-2-pyrrolidone in laboratory settings?

The synthesis typically involves a multi-step process starting from phenylacetonitrile. A common method includes:

Substitution reaction : Phenylacetonitrile reacts with ethyl chloroacetate to form ethyl 3-nitrile-3-phenylpropionate.

Reduction and self-condensation : The intermediate undergoes reduction followed by catalytic self-condensation to yield 4-Phenyl-2-pyrrolidone. Sodium hydride is often used as a catalyst in subsequent steps for functionalization .

Key considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize by-products like lactams or unreacted intermediates.

Q. What spectroscopic methods are recommended for characterizing 4-Phenyl-2-pyrrolidone?

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the pyrrolidone ring structure and phenyl substitution pattern.

- IR spectroscopy : Identify carbonyl stretching vibrations (~1680–1700 cm) and N–H bonds (~3200 cm).

- Mass spectrometry : Confirm molecular weight (161.20 g/mol) and fragmentation patterns using high-resolution MS .

Cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. How can researchers ensure purity during synthesis and purification?

- Chromatographic methods : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate unreacted starting materials.

- Recrystallization : Employ solvents like ethanol or acetone to isolate crystalline products.

- Analytical validation : Verify purity via HPLC (>98%) or melting point analysis. Document any residual solvents using GC-MS .

Advanced Research Questions

Q. How can contradictory data in reported physical properties (e.g., solubility, melting point) be resolved?

- Systematic replication : Reproduce experiments under standardized conditions (e.g., solvent grade, humidity control).

- Cross-validation : Compare results with independent datasets from peer-reviewed studies or authoritative sources (e.g., NIST).

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.5°C for melting point devices) and report confidence intervals .

Q. What strategies optimize reaction yields for 4-Phenyl-2-pyrrolidone derivatives?

- Catalyst screening : Test alternatives to sodium hydride (e.g., KCO, DBU) to improve efficiency.

- Solvent optimization : Evaluate polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.

- Kinetic studies : Use in-situ FTIR or reaction calorimetry to identify rate-limiting steps and adjust stoichiometry .

Q. How can researchers design experiments to explore novel pharmacological applications of 4-Phenyl-2-pyrrolidone?

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., alkyl-substituted pyrrolidones) and screen for bioactivity.

- Computational modeling : Perform molecular docking to predict interactions with target proteins (e.g., CNS receptors).

- In vitro assays : Use cell-based models to assess cytotoxicity, permeability, and metabolic stability .

Q. What methodologies address reproducibility challenges in scaled-up synthesis?

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to track reaction progression.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (temperature, pH) affecting yield and purity.

- Batch documentation : Maintain rigorous records of reagent lots, equipment calibration, and environmental conditions .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.